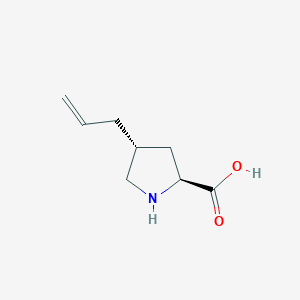

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid

説明

特性

IUPAC Name |

(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWRIQIIDLNILM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376071 | |

| Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393524-70-4 | |

| Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

One of the principal methods for preparing pyrrolidine-2-carboxylic acid derivatives, including the (2S,4R)-4-allyl variant, involves the alkylation of protected pyrrolidine-2-carboxylic acid intermediates.

Base Activation and Alkylation:

The hydroxyl group of a protected pyrrolidine-2-carboxylic acid derivative can be activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide (sodium or lithium alkoxide). This activated intermediate then undergoes alkylation with an appropriate alkylating agent (e.g., allyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to enhance reaction efficiency and selectivity.Protection and Deprotection Strategy:

The carboxyl group at the 2-position is typically protected (e.g., as a tert-butoxycarbonyl ester) to prevent racemization during alkylation. After alkylation, deprotection steps are carried out to yield the free acid without loss of stereochemical integrity.Racemization Considerations:

Direct alkylation of the free carboxyl group can lead to racemization at the chiral center. Therefore, the sequence of protection, alkylation, and deprotection is crucial to maintain the (2S,4R) stereochemistry.Example Procedure:

In a representative procedure, a protected pyrrolidine derivative is treated with lithium diisopropylamide (LDA) at low temperature (-78°C), followed by the addition of an alkylating agent such as allyl bromide. After completion, the reaction mixture is quenched and purified, yielding the desired 4-allyl substituted pyrrolidine-2-carboxylic acid with high stereoselectivity.

Catalytic Hydrogenation and Stereochemical Control

Hydrogenation of Double Bonds:

In some synthetic routes, the allyl substituent is introduced via catalytic hydrogenation of an alkene precursor. This step can influence the stereochemistry at the 4-position. When starting from a single enantiomer of the chiral precursor, catalytic hydrogenation under carefully controlled conditions can yield the cis isomer selectively, preserving stereochemistry.Unexpected Technical Effects:

Typically, catalytic hydrogenation of alkenes can lead to racemization at adjacent chiral centers. However, specific catalysts and conditions have been optimized to avoid this, ensuring the formation of the desired (2S,4R) isomer without racemization.

C(sp3)-H Activation Strategy for Stereoselective Synthesis

Recent advances in synthetic methodology have introduced C(sp3)-H activation as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives:

Enantioselective Arylation via C(sp3)-H Activation:

This method involves the direct functionalization of C(sp3)-H bonds adjacent to the pyrrolidine ring, enabling the introduction of substituents such as allyl groups with high stereocontrol. This strategy allows for the efficient synthesis of (2S,4R)-4-allylpyrrolidine-2-carboxylic acid analogs with excellent enantiomeric purity.-

- High enantioselectivity and regioselectivity

- Avoids pre-functionalization steps (e.g., halogenation)

- Potential for diverse substituent introduction on the pyrrolidine ring

Research Findings:

Studies have demonstrated that this approach yields analogs with potent biological activity, indicating the synthetic utility of this method for preparing stereochemically defined pyrrolidine derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Stereochemical Outcome | Advantages | Limitations |

|---|---|---|---|---|

| Alkoxide Formation & Alkylation | Metallic sodium, NaH, n-BuLi; Allyl halides; Phase transfer catalysts | High stereoselectivity if protected; risk of racemization if unprotected | Well-established; scalable | Requires protection/deprotection steps; sensitive to racemization |

| Catalytic Hydrogenation | H2 gas; suitable catalysts; chiral precursors | Cis isomer formation; stereochemistry preserved under optimized conditions | Efficient double bond reduction | Risk of racemization without optimized conditions |

| C(sp3)-H Activation Arylation | Transition metal catalysts; directing groups | High enantioselectivity and regioselectivity | Direct functionalization; avoids pre-functionalization | Requires specialized catalysts; may have substrate scope limitations |

Detailed Research Findings and Notes

The alkylation method requires careful temperature control (often -78°C) to maintain stereochemical integrity during the reaction.

Phase transfer catalysts improve the rate and selectivity of alkylation reactions by facilitating the transfer of reactive species between phases.

The use of protecting groups such as tert-butoxycarbonyl (Boc) on the carboxyl group is critical to prevent racemization during the alkylation step.

Catalytic hydrogenation of alkene intermediates to introduce the allyl group can be stereoselective when starting from enantiopure precursors, but general knowledge suggests a risk of racemization; the described methods overcome this challenge by optimized conditions.

C(sp3)-H activation strategies provide a modern, efficient route to synthesize pyrrolidine derivatives with precise stereochemical control, expanding the toolbox beyond classical alkylation methods.

化学反応の分析

Oxidation Reactions

The allyl group undergoes selective oxidation under controlled conditions:

Mechanistic Insights :

-

Epoxidation proceeds via electrophilic addition to the allyl double bond, forming a three-membered epoxide ring.

-

Oxidative cleavage with OsO₄/NaIO₄ generates aldehydes through dihydroxylation followed by C-C bond cleavage .

Reduction Reactions

The carboxylic acid and allyl groups can be reduced selectively:

Key Observations :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol but requires rigorous anhydrous conditions.

-

Catalytic hydrogenation of the allyl group proceeds without epimerization of the pyrrolidine stereocenters .

Substitution Reactions

The allyl group participates in nucleophilic substitutions:

Stereochemical Considerations :

-

The 2S,4R configuration directs regioselectivity in halogenation, favoring trans-addition products.

Peptide Bond Formation

The carboxylic acid group is utilized in amide coupling:

Applications :

-

The Fmoc-protected derivative is a key intermediate in synthesizing peptidomimetics targeting neurological pathways .

Ring-Opening Reactions

The pyrrolidine ring can undergo acid-catalyzed ring-opening:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Acid hydrolysis | HCl (6N)/reflux | Linear amino acid derivative | Forms γ-allyl-glutamic acid analog |

Mechanism :

-

Protonation of the pyrrolidine nitrogen weakens the ring, leading to nucleophilic attack by water.

C-H Activation and Functionalization

Recent advances enable direct functionalization of the pyrrolidine ring:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂/Ag₂CO₃ | Aryl-substituted pyrrolidine | Requires directing groups |

Case Study :

-

Palladium-catalyzed arylation introduces aromatic groups at the 3-position, enhancing biological activity .

Comparative Reactivity with Analogues

The stereochemistry and allyl group distinguish it from similar compounds:

| Compound | Key Reaction Differences |

|---|---|

| (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | Lacks allyl group; undergoes hydroxyl-specific reactions |

| (2R,4R)-4-Allylpyrrolidine-2-carboxylic acid | Opposite stereochemistry alters reaction stereoselectivity |

科学的研究の応用

Peptide Synthesis

Overview:

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid serves as a crucial building block in the synthesis of peptides. Its stereochemical properties make it particularly valuable in solid-phase peptide synthesis (SPPS), where the efficiency of assembling complex peptide chains is paramount.

Case Study:

In a study focused on the development of peptide-based therapeutics, researchers utilized (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid to create novel peptides that exhibited enhanced biological activity against specific targets. The incorporation of this compound allowed for better control over the stereochemistry of the resulting peptides, leading to improved binding affinities and therapeutic potentials .

Drug Development

Overview:

The compound plays a significant role in pharmaceutical research, particularly in the design and development of new drugs. Its unique structure facilitates the creation of peptide-based therapeutics that can target specific biological pathways effectively.

Data Table: Drug Development Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Anticancer Agents | Development of peptides that inhibit tumor growth | Peptide analogs derived from (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid |

| Antimicrobial Peptides | Synthesis of peptides with antibacterial properties | Modified derivatives for enhanced efficacy |

| Neurological Disorders | Peptides targeting neuropeptide receptors for treating neurological conditions | Therapeutic peptides based on this compound |

Case Study:

Research has demonstrated that derivatives of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid can inhibit specific enzymes involved in cancer progression. In vitro studies showed that these compounds significantly reduced cell proliferation in various cancer cell lines .

Bioconjugation Techniques

Overview:

The compound is also utilized in bioconjugation methods, which involve attaching biomolecules to drugs or imaging agents. This enhances the efficacy and targeting capabilities of therapeutic agents.

Case Study:

In a recent application, (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid was conjugated with a fluorescent dye to create a targeted imaging agent for cancer cells. The resulting bioconjugate demonstrated selective binding to cancerous tissues in animal models, highlighting its potential for diagnostic applications .

Neuroscience Research

Overview:

In neuroscience, (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid aids researchers in studying neuropeptides and their roles in neurological functions and disorders.

Data Table: Neuroscience Applications

| Application Area | Description | Example Research |

|---|---|---|

| Neuropeptide Studies | Investigating the effects of neuropeptides on brain function | Role of modified peptides in synaptic transmission |

| Neurodegenerative Diseases | Developing therapeutic peptides to combat neurodegeneration | Peptides targeting amyloid-beta aggregation |

Case Study:

A study focused on neurodegenerative diseases utilized (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid to synthesize peptides that inhibit amyloid-beta aggregation. The results indicated a significant reduction in plaque formation in vitro, suggesting potential therapeutic benefits for Alzheimer's disease .

Custom Synthesis

Overview:

Laboratories frequently use (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid for custom synthesis projects. Its versatility allows researchers to create tailored compounds for specific research needs.

Case Study:

A pharmaceutical company employed (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid in a custom synthesis project aimed at developing a new class of analgesics. The tailored compounds exhibited enhanced pain relief properties compared to existing medications .

作用機序

The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

The 4-position substitution on the pyrrolidine ring significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Piperidine and Peptide Derivatives

- (2S,4R)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride methyl ester (CAS: 175671-43-9): A six-membered piperidine ring analog with reduced ring strain compared to pyrrolidine. This structural difference impacts conformational preferences and bioavailability .

- Bulgecinine and Pipecolic Acid BR13 : These six-membered ring compounds (piperidine derivatives) show distinct biological roles, such as antibiotic activity (bulgecinine) and glycosidase inhibition (BR13), highlighting the importance of ring size in function .

生物活性

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, primarily due to its unique stereochemistry and functional groups. This article reviews its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid features:

- Pyrrolidine ring : A five-membered ring containing nitrogen.

- Allyl substituent : Located at the 4-position, enhancing reactivity.

- Carboxylic acid group : Present at the 2-position, contributing to its biological interactions.

Chemical Formula : CHNO

Molecular Weight : 155.19 g/mol

Biological Activities

Research indicates that (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid exhibits various biological activities:

1. Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Neuroprotective Effects

The compound has been implicated in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.

3. Modulation of Neurotransmitter Systems

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid may influence neurotransmitter systems, particularly those involving amino acids like glutamate. This modulation can affect synaptic transmission and plasticity, which are crucial for cognitive functions .

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid on neurodegenerative processes in mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.

Synthesis Methods

Several synthetic routes have been developed for (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid:

- Asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry.

- Conventional chemical synthesis involving the reaction of proline derivatives with allyl halides.

These methods highlight the versatility of synthetic strategies available for this compound.

Potential Applications

Given its biological activities, (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid has several potential applications:

- Pharmaceutical Development : As a lead compound for developing drugs targeting neurodegenerative diseases and infections.

- Research Tool : In studies focusing on neurotransmitter modulation and microbial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step strategies, including coupling reactions and stereochemical control. For example, Boc-protected derivatives (e.g., (2S,4R)-Boc-4-allyl-proline) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt) followed by deprotection with trifluoroacetic acid (TFA) . Allyl groups can be introduced via palladium-catalyzed cross-coupling under inert atmospheres, requiring careful temperature control (40–100°C) and cesium carbonate as a base . Post-synthesis purification often employs silica gel chromatography with gradients of hexane/ethyl acetate .

Q. How is the stereochemistry of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid confirmed experimentally?

- Methodological Answer : Absolute configuration is determined via X-ray crystallography. For example, related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) were analyzed using D-glucose-derived starting materials to fix stereocenters, followed by refinement of Friedel pairs in crystallographic data . Optical rotation ([α]D values) and NMR coupling constants (e.g., vicinal proton coupling) further corroborate stereochemistry .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are standard for structural validation. For instance, key signals in H NMR include allyl proton resonances (δ 5.6–5.8 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm) . Purity is assessed via HPLC (>97% purity thresholds) and melting point analysis (e.g., decomposition at 449 K observed in related compounds) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic conformation of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid?

Q. What challenges arise in maintaining stereochemical integrity during the synthesis of derivatives?

- Methodological Answer : Racemization risks occur during acidic/basic deprotection (e.g., TFA treatment of Boc groups) or high-temperature reactions. Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?

- Methodological Answer : SAR for related compounds (e.g., thiazolidine-4-carboxylic acid amides) demonstrates that substituent bulk (e.g., aryl groups) enhances enzymatic inhibition. For example:

- Step 1 : Introduce diverse substituents via Suzuki-Miyaura coupling (e.g., 4-acetamidophenyl for improved solubility) .

- Step 2 : Evaluate inhibitory activity via enzyme assays (e.g., α-glucosidase inhibition at IC values <10 µM) .

- Step 3 : Correlate steric/electronic parameters (Hammett constants) with activity trends using QSAR models .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported enzymatic inhibition data for related proline derivatives?

- Methodological Answer : Variability in IC values (e.g., BR13’s α-glucosidase inhibition vs. bulgecinine’s lack of activity) may arise from assay conditions (pH, substrate concentration) or purity. Resolution strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。